Ethyl 3-acetylindolizine-1-carboxylate
Description
Historical Context and Evolution of Indolizine (B1195054) Chemistry
The story of indolizine chemistry began in 1890 when Angeli first reported on a related imine-anhydride. However, it was not until 1912 that the parent indolizine molecule was first synthesized by Scholtz. guidechem.com This pioneering work involved the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, followed by hydrolysis, to yield the novel bicyclic heterocycle. guidechem.com
A significant advancement in the accessibility of indolizine derivatives came with the development of the Tschitschibabin (Chichibabin) reaction. This method, which involves the base-mediated cyclization of N-(cyanomethyl)pyridinium salts, provided a more general and practical route to these compounds. Another cornerstone in the synthesis of indolizines is the 1,3-dipolar cycloaddition reaction, a versatile method that allows for the construction of the five-membered ring onto a pyridine (B92270) precursor. wikipedia.org These foundational synthetic strategies have been refined and expanded upon over the decades, leading to a rich and diverse chemistry surrounding the indolizine core.
Structural Significance of the Indolizine Heterocyclic System
The indolizine ring system is characterized by a unique arrangement of a six-membered pyridine ring fused to a five-membered pyrrole (B145914) ring, with the nitrogen atom occupying a bridgehead position. This arrangement imparts distinct structural and electronic properties to the molecule.
The defining feature of the indolizine nucleus is the nitrogen atom at the junction of the two rings. malariaworld.orgasianpubs.org This "bridged" nitrogen atom is shared between the six-membered and five-membered rings, a structural motif that differentiates it from its more common isomer, indole (B1671886). This framework results in a planar, rigid structure with a specific distribution of electrons and reactivity patterns.
Indolizine is isoelectronic with indole, meaning they have the same number of valence electrons. However, the placement of the nitrogen atom leads to significant differences in their chemical behavior. mdpi.com In indole, the nitrogen atom is part of the five-membered ring and is not at a ring junction. This distinction influences the aromaticity, dipole moment, and sites of electrophilic and nucleophilic attack. While both are considered electron-rich aromatic systems, the electron distribution and subsequent reactivity differ markedly.
Indolizine is a 10-π electron aromatic system, conforming to Hückel's rule. The delocalization of these π-electrons across both rings contributes to its aromatic stability. nih.gov Molecular orbital calculations have shown that the highest electron density in the indolizine ring system is located at the C-3 position of the five-membered ring, followed by the C-1 position. This high electron density makes these positions particularly susceptible to electrophilic attack. The resonance energy of indolizine has been calculated to be greater than that of pyrrole, indicating a significant degree of aromatic stabilization. nih.gov
Rationale for Investigating Ethyl 3-acetylindolizine-1-carboxylate within Indolizine Research
The functionalization of the indolizine core at various positions allows for the fine-tuning of its electronic and steric properties, making its derivatives valuable building blocks in organic synthesis.
Indolizine derivatives are widely utilized as intermediates in the synthesis of more complex molecules. Their inherent reactivity and the ability to introduce a variety of substituents make them versatile synthons. The development of new synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and multicomponent reactions, has further expanded the accessibility and utility of functionalized indolizines in the construction of diverse molecular architectures. The specific substitution pattern of this compound, with an acetyl group at the electron-rich C-3 position and an ethyl carboxylate group at the C-1 position, makes it a prime example of a highly functionalized indolizine with potential for further synthetic transformations.
Compound Information
| Compound Name |
| This compound |
| Indolizine |
| Indole |
| Pyrrole |
| Pyridine |
| 2-methylpyridine |
| Acetic anhydride |
| N-(cyanomethyl)pyridinium salt |
Synthetic and Physical Data of a Representative Indolizine Derivative
The following table provides representative data for a closely related compound, Ethyl 3-benzoylindolizine-1-carboxylate, which is synthesized via a 1,3-dipolar cycloaddition reaction. This data offers insight into the expected characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₃ | |
| Synthesis Method | 1,3-dipolar cycloaddition of N-(benzoylmethyl)pyridinium bromide and ethyl acrylate (B77674) in the presence of triethylamine (B128534) and chromium trioxide in DMF at 90°C for 2 hours. | |
| ¹H-NMR (CDCl₃, 400 MHz) | δ: 1.41 (t, 3H, CH₃), 4.38 (q, 2H, CH₂), 7.10 (t, 1H, H6), 7.44–7.84 (m, 7H, H7, H2 and PhH), 8.39 (d, 1H, H8), 9.98 (d, 1H, H5) |
The following table presents key physical and chemical properties of the target compound, this compound.
| Property | Value | Reference |
| CAS Number | 120221-73-0 | guidechem.com |
| Molecular Formula | C₁₃H₁₃NO₃ | guidechem.com |
| Molecular Weight | 231.25 g/mol | guidechem.com |
| Predicted LogP | 2.72 | guidechem.com |
| Predicted Density | 1.2 ± 0.1 g/cm³ | guidechem.com |
| Predicted Refractive Index | 1.571 | guidechem.com |
Role as a Versatile Synthetic Scaffold and Building Block
The functional groups appended to the indolizine core of this compound endow it with considerable potential as a versatile synthetic scaffold. The presence of the acetyl and ester moieties at positions 3 and 1, respectively, provides multiple reaction sites for further chemical transformations, allowing for the construction of more complex molecular architectures.
The acetyl group, for instance, can serve as a handle for a variety of chemical modifications. The carbonyl group can undergo nucleophilic addition reactions, and the adjacent methyl protons are susceptible to deprotonation, opening pathways for aldol-type condensations and other carbon-carbon bond-forming reactions. A notable example of the reactivity of an acetyl group on an indolizine ring is its conversion to an oxime. In a study on a 7-acetylindolizine derivative, the acetyl group was successfully reacted with hydroxylamine (B1172632) hydrochloride to furnish the corresponding oxime, demonstrating the accessibility of the carbonyl group for derivatization. This type of transformation highlights how the acetyl group can be used to introduce new functional groups and build upon the indolizine core.
Furthermore, the ester group at the 1-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters. This versatility allows for the attachment of diverse molecular fragments to the indolizine scaffold, making it a valuable building block in the synthesis of targeted molecules with specific properties. The strategic placement of these two functional groups allows for selective manipulation, further enhancing the utility of this compound in synthetic organic chemistry.
Significance of Ester and Acetyl Substituents on the Indolizine Ring System
The electronic properties of the indolizine ring are significantly influenced by the nature and position of its substituents. The presence of the electron-withdrawing ethyl carboxylate group at the 1-position and the acetyl group at the 3-position has a profound impact on the reactivity of the indolizine nucleus.
The indolizine ring is inherently electron-rich, particularly at the 1, 3, and 5-positions of the five-membered ring. However, the strong electron-withdrawing nature of the ester and acetyl groups at positions 1 and 3 deactivates these positions towards electrophilic attack. This deactivation can direct electrophilic substitution to other positions on the ring that are less influenced by these deactivating groups.
Conversely, these electron-withdrawing groups can activate the indolizine ring towards nucleophilic attack, a mode of reactivity not typically observed in unsubstituted indolizines. The presence of both an ester and an acetyl group enhances the electrophilicity of the pyrrole ring, potentially allowing for the addition of nucleophiles.
The interplay between the ester and acetyl groups is also significant. The combined electron-withdrawing effect of these two substituents stabilizes the indolizine core, making it a more robust and handleable compound. This stability is advantageous in multi-step synthetic sequences where the indolizine core must remain intact while other parts of the molecule are being modified. The specific arrangement of these substituents in this compound thus provides a unique combination of stability and controlled reactivity, making it a valuable and intriguing target for further synthetic exploration and application.
Structure
2D Structure
3D Structure
Properties
CAS No. |
120221-73-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-acetylindolizine-1-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-12(9(2)15)14-7-5-4-6-11(10)14/h4-8H,3H2,1-2H3 |
InChI Key |
BEZNZGODEBOELN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C(=O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 Acetylindolizine 1 Carboxylate and Its Derivatives
Classical Approaches to Indolizine (B1195054) Synthesis Relevant to C1/C3-Substituted Derivatives
Classical methods for indolizine synthesis have laid the groundwork for the preparation of a wide array of derivatives. These established reactions, while sometimes limited in scope or yield, are fundamental to understanding the chemistry of indolizine formation.
Modified Tshitschibabin Indolizine Synthesis
The Tshitschibabin (or Chichibabin) indolizine synthesis is a cornerstone in the formation of the indolizine nucleus. exlibrisgroup.comrsc.org This reaction typically involves the cyclization of N-pyridinium ylides, which are generated from the reaction of a pyridine (B92270) with an α-halo ketone. researchgate.net A significant modification of this method involves the use of α-halogeno-β-ketoesters.
In a key development, Bragg and Wibberley successfully synthesized ethyl 3-acetyl-2-methylindolizine-1-carboxylate and diethyl 2-methylindolizine-1,3-dicarboxylate. jbclinpharm.org They utilized ethyl chloroacetate (B1199739) and 3-chloro-pentane-2,4-dione in a method that circumvented the need to isolate the intermediate quaternary salt. jbclinpharm.org This approach demonstrated that the reaction could proceed effectively to yield C1 and C3 substituted indolizines. jbclinpharm.org The general mechanism involves the initial N-alkylation of a pyridine derivative by the α-halogeno compound, followed by deprotonation to form a pyridinium (B92312) ylide, which then undergoes an intramolecular cyclization and subsequent aromatization to furnish the indolizine ring system. nih.gov
Scholtz Reaction and its Modern Adaptations
The Scholtz reaction is another classical method for synthesizing indolizines, which involves the reaction of α-picoline with acetic anhydride (B1165640). exlibrisgroup.comrsc.org While the original Scholtz reaction provided a route to 2-substituted indolizines, modern adaptations have expanded its utility. These adaptations often focus on improving yields and broadening the substrate scope to allow for more complex substitution patterns, including those at the C1 and C3 positions.
Ring Closure Approaches
Ring closure strategies provide a versatile entry to the indolizine framework. One notable approach involves the cyclization of 3-(2-pyridyl)-1-propanols and their analogs. jbclinpharm.orgjbclinpharm.org In a landmark study, the treatment of 3-(2-quinolyl)-1,2-propanediol with hydrobromic acid, followed by steam distillation from an alkali, resulted in the formation of 5,6-benzindolizine in a very high yield. jbclinpharm.orgjbclinpharm.org This success spurred further research into this type of ring closure.
Subsequent work demonstrated the synthesis of highly substituted indolizines from unsaturated alcohols. jbclinpharm.org For instance, refluxing 3-amino-1-aryl-1-(2-pyridyl)-alkan-1-ols with acetic anhydride led to the formation of 1-aryl indolizines through a process involving the elimination of the amino and acetoxy groups. jbclinpharm.org This methodology proved effective for synthesizing various indolizines, including some aza-indolizines, in high yields. jbclinpharm.org
Modern Synthetic Strategies Employed for Ethyl 3-acetylindolizine-1-carboxylate Synthesis
Contemporary synthetic methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. The synthesis of this compound and its derivatives has benefited significantly from these modern strategies.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including the pyrrole (B145914) ring of the indolizine system. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a 1,3-dipole to a dipolarophile. wikipedia.org In the context of indolizine synthesis, the 1,3-dipole is typically a pyridinium ylide. chim.it
This approach is advantageous as it is generally a two-step process that can be performed under relatively simple conditions. jbclinpharm.org The reaction of a pyridinium ylide with an appropriate dipolarophile, such as an α,β-unsaturated ester or ketone, leads directly to the indolizine core. organic-chemistry.org For instance, the synthesis of ethyl 3-benzoylindolizine-1-carboxylate has been achieved through a 1,3-dipolar cycloaddition reaction. nih.gov
The generation of pyridinium ylides is central to the 1,3-dipolar cycloaddition route to indolizines. These ylides are typically formed in situ from the corresponding pyridinium salts by treatment with a base.
N-Phenacylpyridinium Methylide and Analogs: The use of 1-phenacylpyridinium methylide in the presence of a dehydrogenating agent was one of the earliest examples of this approach to synthesize indolizines. jbclinpharm.org A similar principle was applied to synthesize indolizine derivatives from the reaction of an azomethine ylide with dimethyl fumarate. jbclinpharm.org
N-Iminopyridinium Ylides: N-iminopyridinium ylides are also valuable precursors in 1,3-dipolar cycloaddition reactions for the synthesis of various heterocyclic compounds.
The general synthetic scheme for this compound and its derivatives via 1,3-dipolar cycloaddition is outlined below:
| Reactant 1 (Pyridine Derivative) | Reactant 2 (α-Halo Compound) | Reactant 3 (Dipolarophile) | Product |
| Pyridine | Ethyl 2-chloroacetoacetate | Acetylenic or Olefinic compound | This compound derivative |
| Substituted Pyridine | Other α-haloketones or esters | Various electron-deficient alkenes/alkynes | Corresponding substituted indolizine |
Electron-Deficient Dipolarophiles (e.g., Acetylenic Esters, Ethenic Compounds)
Electron-deficient alkynes and alkenes are common dipolarophiles in the synthesis of indolizine derivatives. ijettjournal.orgdergipark.org.tr The reaction of pyridinium ylides with these electron-poor species is a powerful tool for constructing the indolizine skeleton. For instance, the reaction of pyridinium ylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or diethyl acetylenedicarboxylate is a well-established method for producing indolizine heterocycles. dergipark.org.tr Theoretical studies have shown that electron-deficient dipolarophiles have a higher probability of reacting with pyridinium ylides. dergipark.org.tr
The use of various activated carbon-carbon double and triple bonds as dipolarophiles allows for the synthesis of a wide range of indolizine-type heterocycles. dergipark.org.tr For example, ethyl acrylate (B77674) has been used as a dipolarophile in the 1,3-dipolar cycloaddition reaction to prepare ethyl 3-benzoylindolizine-1-carboxylate. nih.gov Similarly, α,β-unsaturated carboxylic acids can participate in these cycloadditions, followed by oxidative decarboxylation, to yield substituted indolizines. rsc.orgorganic-chemistry.org
| Dipolarophile | Resulting Indolizine Derivative | Reference |
| Dimethyl acetylenedicarboxylate (DMAD) | Indolizine heterocycles | dergipark.org.tr |
| Diethyl acetylenedicarboxylate | Indolizine heterocycles | dergipark.org.tr |
| Ethyl acrylate | Ethyl 3-benzoylindolizine-1-carboxylate | nih.gov |
| α,β-Unsaturated carboxylic acids | Substituted indolizines | rsc.orgorganic-chemistry.org |
Mechanistic Pathways of [3+2] Annulation
The [3+2] annulation for indolizine synthesis can proceed through different mechanistic pathways. The two major pathways are a concerted 1,3-dipolar cycloaddition and a stepwise Michael Initiated Ring Closure (MIRC) cascade process. chim.it In the context of pyridinium ylides reacting with dipolarophiles, the reaction is often considered a polar [3+2] cycloaddition. researchgate.net
The reaction mechanism involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then reacts with an electron-deficient dipolarophile. The cycloaddition is typically followed by an oxidation or dehydrogenation step to afford the aromatic indolizine ring system. rsc.orgorganic-chemistry.org
Recent studies within the framework of Molecular Electron Density Theory (MEDT) have provided deeper insights into the reactivity of pyridinium methylides in [3+2] cycloaddition reactions. These studies suggest that the reactions proceed through a one-step mechanism with a highly asynchronous transition state. researchgate.net The mechanism for the reaction of pyridinium ylides with nitroalkenes, another class of dipolarophiles, is also an area of active investigation and can lead to multifunctional indolizines. chim.itresearchgate.net
One-Pot Synthesis Protocols
One-pot synthesis protocols have emerged as highly efficient and atom-economical methods for the construction of complex molecules like indolizine derivatives from simple starting materials in a single reaction vessel. nih.gov These methods often involve multicomponent reactions or domino reaction sequences.
Multicomponent Reactions (e.g., Chalcones, Benzyl Bromides, Pyridines)
Multicomponent reactions (MCRs) are powerful tools for synthesizing indolizines by combining three or more starting materials in a single step. doi.org A notable example is the copper-catalyzed three-component reaction of pyridines, acetophenones, and nitroolefins to produce indolizines in high yields. nih.gov Another versatile MCR involves the coupling of sugar alkynes, pyridines, and α-bromo carbonyl compounds to afford novel indolizine C-nucleoside analogues. nih.gov
Indolizine-chalcone hybrids have also been synthesized through a base-mediated aldol (B89426) condensation of an indolizine bearing a 7-acetyl group with various aromatic aldehydes. nih.gov Furthermore, copper nanoparticles on activated carbon have been shown to catalyze the multicomponent synthesis of indolizines from pyridine-2-carbaldehyde derivatives, secondary amines, and terminal alkynes. nih.gov
| Reaction Components | Catalyst/Conditions | Product | Reference |
| Pyridine, Acetophenone, Nitroolefin | CuBr | Indolizine | nih.gov |
| Sugar alkyne, Pyridine, α-Bromo carbonyl compound | One-pot | Indolizine C-nucleoside analogue | nih.gov |
| Indolizine with 7-acetyl group, Aromatic aldehyde | Base-mediated aldol condensation | Indolizine-chalcone hybrid | nih.gov |
| Pyridine-2-carbaldehyde, Secondary amine, Terminal alkyne | Copper nanoparticles on activated carbon | Indolizine | nih.gov |
Domino Knoevenagel Condensation and Intramolecular Aldol Cyclization
A highly efficient [4+2] annulation strategy for synthesizing polysubstituted indolizines employs a domino Knoevenagel condensation/intramolecular aldol cyclization process. nih.govfigshare.comacs.org This method allows for the rapid construction of the pyridine ring of the indolizine skeleton from various pyrrole-2-carboxaldehydes and active methylene (B1212753) compounds, leading to indolizines with diverse substitution patterns. nih.govelsevierpure.com The reaction is typically catalyzed by an amine base, with piperidinium (B107235) acetate (B1210297) being identified as a particularly effective catalyst. acs.org This domino reaction provides a facile route to new indolizine derivatives with multiple substituents on the pyridine ring. acs.org
Decarboxylative Annulation Strategies
Decarboxylative annulation represents another innovative approach to indolizine synthesis. A copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids provides a direct route to substituted indolizines. rsc.orgrsc.org This method proceeds via a radical pathway and offers good functional group tolerance. rsc.org
Another strategy involves the decarboxylative annulation of L-proline or (±)-pipecolic acid with β-ketoaldehydes, which leads to the formation of indolizidine and quinolizidine (B1214090) derivatives, respectively. nih.gov This reaction is promoted by acetic acid and proceeds through the formation of an azomethine ylide intermediate. nih.gov While this specific example leads to a saturated indolizidine core, the underlying principle of decarboxylative annulation is a valuable tool in the synthesis of related nitrogen-fused heterocycles.
Catalytic and Green Chemistry Approaches in Indolizine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for the synthesis of indolizines. This includes the use of catalysis and adherence to the principles of green chemistry. ijettjournal.orgmdpi.com
Catalytic methods often employ transition metals such as copper, palladium, gold, and rhodium to facilitate the cyclization and annulation reactions leading to the indolizine core. ijettjournal.orgnih.gov For example, copper-catalyzed reactions have been extensively used in one-pot syntheses and decarboxylative annulation strategies. nih.govrsc.org Palladium catalysis is employed in the regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates. organic-chemistry.org Gold and silver catalysts have been used in the synthesis of functionalized indoles, a related heterocycle, showcasing their potential for similar transformations in indolizine synthesis. rsc.org
Green chemistry approaches focus on reducing waste, using less hazardous solvents, and improving energy efficiency. Solvent-free reaction conditions are a key aspect of this, as demonstrated in the copper-catalyzed synthesis of indolizines from pyridines, methyl ketones, and alkenoic acids. organic-chemistry.orgnih.gov Microwave-assisted synthesis is another green technique that can lead to reduced reaction times, enhanced yields, and higher purity of indolizine derivatives. researchgate.netijettjournal.org The use of molecular oxygen as a green oxidant in palladium-catalyzed aerobic oxidative cyclizations also represents a sustainable approach to N-heterocycle synthesis. mdpi.com
| Catalyst/Approach | Reaction Type | Benefit | Reference |
| Copper | One-pot synthesis, Decarboxylative annulation | High efficiency, Good functional group tolerance | nih.govrsc.org |
| Palladium | Regioselective annulation | Controlled regioselectivity | organic-chemistry.org |
| Microwave irradiation | Various syntheses | Reduced reaction time, Increased yield | researchgate.netijettjournal.org |
| Solvent-free conditions | Various syntheses | Reduced waste, Environmental friendliness | organic-chemistry.orgnih.gov |
| Molecular Oxygen | Aerobic oxidative cyclization | Green oxidant | mdpi.com |
Biocatalysis and Biocatalyst-Assisted Methods
Biocatalysis has emerged as a powerful green tool in chemical synthesis, utilizing enzymes or whole-cell systems to perform reactions with high selectivity under mild conditions.
The synthesis of flavor ester pentyl valerate (B167501) using Candida rugosa lipase (B570770) showcases how parameters like pH, temperature, and solvent choice are optimized for maximum yield. nih.gov In this context, the highest ester production was achieved in cyclohexane (B81311) at 37°C. nih.gov Such principles are transferable to the synthesis of other esters, including indolizine carboxylates.
A patent describing the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid using an enone reductase (ERED) highlights the industrial applicability of biocatalysis. google.com The process involves careful control of pH and the use of co-factors, achieving high conversion rates (>99 LCAP) over several hours. google.com These enzymatic approaches, particularly with reductases and lipases, present a promising, though not yet fully explored, avenue for the stereoselective synthesis of functionalized indolizine derivatives.
Table 2: Examples of Biocatalytic Parameters for Ester Synthesis
| Enzyme System | Substrate Type | Optimal pH | Optimal Temperature | Solvent | Reference |
|---|---|---|---|---|---|
| Candida rugosa lipase | Valeric acid, 1-pentanol | 7.0 | 37°C | Cyclohexane | nih.gov |
Environmentally Benign Synthesis Techniques
Green chemistry principles are increasingly being integrated into synthetic protocols to reduce environmental impact, focusing on energy efficiency and the minimization of hazardous substances.
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically accelerate reaction rates and improve yields. researchgate.net A catalyst-free, microwave-assisted method has been successfully used to synthesize ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate, a close analog of the target compound. researchgate.net Similarly, the esterification of rosin (B192284) with ethanol (B145695) to produce ethyl abietate was optimized under microwave irradiation (560 W, 35 min), achieving a 92.45% conversion rate. researchgate.net These findings underscore the efficiency of microwave energy in promoting esterification and cyclization reactions. researchgate.netresearchgate.net
Ultrasonication provides mechanical energy to activate chemical reactions. While not specifically documented for this compound, it has been used in conjunction with other methods to enhance reaction outcomes.
Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. A notable example is the solvent-free Wittig reaction for the synthesis of ethyl trans-cinnamate, which proceeds with high yield (80-85%) and uses reagents with low toxicity. gctlc.org This approach not only mitigates environmental hazards but also simplifies product purification. gctlc.org The development of one-pot syntheses, such as the method used for producing 7-(Trifluoromethyl) substituted indolizine derivatives, also contributes to greener processes by reducing intermediate separation steps and solvent usage. nih.gov Many syntheses of indolizine derivatives are achieved through 1,3-dipolar cycloaddition reactions, which can often be performed under base-catalyzed conditions in solvents like THF or DMF, or in some cases, under catalyst-free microwave conditions, further minimizing the environmental footprint. researchgate.netresearchgate.netnih.govresearchgate.net
Table 3: Comparison of Green Synthesis Techniques
| Technique | Key Advantage | Example Product | Conditions | Reference |
|---|---|---|---|---|
| Microwave Irradiation | Rapid heating, increased reaction rate | Ethyl 3-benzoyl-2,7-dimethylindolizine-1-carboxylate | Catalyst-free | researchgate.net |
| Microwave Irradiation | High conversion rate | Ethyl abietate | 560 W, 35 min | researchgate.net |
| Solvent-Free Reaction | Reduced hazardous waste, simplified procedure | Ethyl trans-cinnamate | Wittig Reaction | gctlc.org |
Photoredox Catalysis (e.g., Eosin Y)
In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis. scispace.com Among various photocatalysts, organic dyes, and particularly Eosin Y, have garnered significant attention as effective, low-cost, and environmentally benign alternatives to more expensive and potentially toxic transition metal complexes like those based on ruthenium and iridium. scispace.comnih.govrsc.org The utility of Eosin Y lies in its ability to absorb visible light (typically from green LEDs) and convert this light energy into chemical energy to facilitate organic transformations. scispace.comnih.gov
The general mechanism of Eosin Y catalysis involves the dye absorbing a photon, which promotes it to an excited state (Eosin Y*). scispace.comrsc.org This excited state is a potent single-electron transfer (SET) agent. It can participate in either an oxidative or a reductive quenching cycle. In a reductive quenching cycle, the excited dye accepts an electron from a donor molecule, forming a radical anion and a radical cation. In an oxidative cycle, the excited dye donates an electron to an acceptor, generating a radical cation and a radical anion. scispace.comnih.gov These generated radical intermediates are highly reactive and can engage in a variety of bond-forming reactions, including the construction of challenging carbon-carbon and carbon-heteroatom bonds that are fundamental to the synthesis of complex heterocyclic scaffolds such as indolizines. scispace.comrsc.org
While a specific, documented synthesis of this compound using Eosin Y was not prominently found, the principles of photoredox catalysis are broadly applicable to the core reactions that form the indolizine skeleton, such as C-H functionalization and cycloaddition reactions.
Table 1: Photophysical and Redox Properties of Eosin Y
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 539 nm | nih.gov |
| Excited State Lifetime (Triplet) | 24 µs | nih.gov |
| Oxidation Potential (Eox) | -1.06 to -1.10 V | nih.gov |
| Reduction Potential (Ered) | +0.78 to +0.83 V | nih.gov |
Regioselectivity and Stereocontrol in the Synthesis of Substituted Indolizines
The synthesis of substituted indolizines often requires precise control over the position and spatial orientation of functional groups, a challenge addressed by the principles of regioselectivity and stereocontrol. Classical methods may not suffice for creating specific, complex substitution patterns, necessitating the development of more advanced synthetic pathways. rsc.org
Regioselectivity, or the control of where a reaction occurs on a molecule, is crucial. For the indolizine nucleus, different positions (e.g., C-1, C-3, C-5) exhibit varied reactivity. A powerful demonstration of regiocontrol is the direct lithiation of 2-substituted indolizines. This method allows for the selective functionalization at the C-5 position, a position that is not readily accessible through other common synthetic routes. nih.gov The choice of catalyst can also be a determining factor; in palladium-catalyzed annulations of 2-(pyridine-2-yl)acetonitrile derivatives, the selection of the phosphine (B1218219) ligand directly governs the regioselectivity of the resulting polysubstituted indolizines. organic-chemistry.org
Stereocontrol refers to the control of the three-dimensional arrangement of atoms. This is particularly important when creating chiral indolizine derivatives, which may have distinct biological activities. Achieving stereocontrol often involves the use of chiral catalysts or auxiliaries that guide the reaction to form one stereoisomer preferentially over others. rsc.orgnih.gov
Influence of Substituent Effects on Reaction Pathways
The substituents present on the starting materials can profoundly influence the course of a reaction, dictating both regioselectivity and reactivity. These effects can be electronic (electron-donating or electron-withdrawing) or steric (related to the size of the group).
A clear example is seen in the synthesis of functionalized indolizines via a domino Michael/SN2/aromatization reaction of 2-pyridylacetates with bromonitroolefins. nih.gov The electronic nature of the substituents on the phenyl ring of the bromonitroolefin starting material has a significant impact on the reaction's success. Substrates with electron-withdrawing groups like halogens or nitro groups at the ortho-position, or electron-donating groups at the meta-position, tend to give higher yields of the final indolizine product. nih.gov
The regiospecific lithiation of 2-substituted indolizines is another prime example of substituent-directed reactions. nih.gov The presence of a substituent at the C-2 position directs the metalation with n-butyllithium (n-BuLi) to occur exclusively at the C-5 position. This highly regioselective process generates a 5-lithioindolizine intermediate that can then be quenched with various electrophiles to yield novel 5-substituted indolizines. nih.gov
Table 2: Regioselective Synthesis of 5-Substituted Indolizines via Lithiation Reaction: 2-Phenylindolizine is treated with n-BuLi followed by an electrophile (E+).
| Electrophile (E+) | Product (5-substituent) | Yield (%) | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 5-Formyl | 95 | nih.gov |
| Benzoyl cyanide (PhCN) | 5-Benzoyl | 55 | nih.gov |
Enantioselective Syntheses of Chiral Indolizine Derivatives
The creation of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For indolizine derivatives, enantioselective synthesis is achieved primarily through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer.
One highly effective method is the use of chiral phosphoric acids (CPAs). A metal-free, enantioselective Friedel-Crafts reaction between indolizines and cyclic α-diaryl N-acyl imines can be catalyzed by a chiral spirocyclic phosphoric acid (SPINOL-PA). rsc.org This reaction proceeds under mild conditions to afford α-tetrasubstituted (1-indolizinyl)(diaryl)methanamines in good yields and with excellent enantioselectivity, reaching up to 98% enantiomeric excess (ee). rsc.org
Another approach involves transition metal catalysis with chiral ligands. For instance, the highly regio- and enantioselective synthesis of 3-allylindolizines has been accomplished through a rhodium-catalyzed asymmetric allylation, employing a chiral bisoxazolinephosphine ligand. organic-chemistry.org Similarly, the asymmetric hydrogenation of N-Tosyl 3-substituted indoles using a rhodium catalyst with a trans-chelating chiral bisphosphine ligand (PhTRAP) yields chiral indolines with enantioselectivities between 95-98% ee. nih.govresearchgate.net These strategies demonstrate the power of chiral catalysts in controlling the stereochemical outcome of reactions to produce valuable, enantiomerically pure indolizine-related structures.
Table 3: Enantioselective Friedel-Crafts Reaction of Indolizines Catalyzed by Chiral Phosphoric Acid
| Indolizine Reactant | N-Acyl Imine Reactant | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|
| Indolizine | Cyclic α-diaryl N-acyl imine | Good | up to 98 | rsc.org |
Reactivity and Reaction Mechanisms of Ethyl 3 Acetylindolizine 1 Carboxylate and Indolizine Analogs
Electrophilic Aromatic Substitution Reactions of the Indolizine (B1195054) Nucleus
The indolizine ring system is characterized by a π-excessive pyrrole (B145914) ring fused to a π-deficient pyridine (B92270) ring. mdpi.com This electronic arrangement dictates its reactivity towards electrophiles, which preferentially attack the electron-rich five-membered ring. mdpi.comstackexchange.com
Preferential Nitrosation and Acylation at C3 and C1 Positions
The highest electron density in the indolizine nucleus is found at the C-3 position, making it the primary site for electrophilic attack. mdpi.com Consequently, electrophilic substitution reactions such as nitrosation and acylation predominantly occur at this position. mdpi.com The presence of activating or deactivating groups on the indolizine ring can influence the regioselectivity of these reactions.
In the case of ethyl 3-acetylindolizine-1-carboxylate, the C3 position is already substituted with an acetyl group. While the acetyl group is generally deactivating, the inherent reactivity of the C3 position still makes it a potential site for further reactions under specific conditions. However, electrophilic attack can also occur at the C1 position, another electron-rich site in the pyrrole ring. The presence of the carboxylate group at C1 in this compound would likely influence the reactivity at this position.
Halogenation Studies (e.g., Iodination)
Halogenation of indolizine derivatives provides valuable intermediates for further functionalization. mdpi.com The regioselectivity of halogenation is dependent on the reaction conditions and the substituents present on the indolizine core. For instance, the halogenation of 2-trifluoromethylindole with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine readily affords the corresponding 3-haloindoles. mdpi.com
Direct lithiation of 2-substituted indolizines, followed by quenching with an electrophile like iodine, offers a regioselective route to 5-iodoindolizines. nih.gov This method has been successfully employed to prepare various 5-substituted indolizines, including 5-formyl and 5-halo derivatives. nih.gov
A study on the halogenation of indoles using an oxone-halide system demonstrated that an electron-withdrawing group on the nitrogen atom directs chlorination and bromination to the C2 position, while C3 halogenation can be achieved selectively regardless of the electronic properties of the nitrogen protecting group. organic-chemistry.org
Diazo Coupling at Reactive Sites
Diazo coupling reactions are a form of electrophilic aromatic substitution where an arenediazonium salt acts as the electrophile. libretexts.orgchemguide.co.uk In indolizine and its derivatives, the electron-rich C3 position is the most likely site for diazo coupling. rsc.org The reaction typically proceeds via an A–SE2 mechanism, where the electrophilic attack of the diazonium ion on the 3-position is the rate-limiting step. rsc.org The reactivity of the indolizine nucleus towards diazonium salts can be influenced by pH and the presence of substituents. rsc.org For instance, the indolyl anion is significantly more reactive towards diazo coupling than the neutral indole (B1671886) molecule. rsc.org
Cycloaddition Reactions Involving Indolizine Derivatives
The indolizine ring system, with its tetraene-like character, readily participates in cycloaddition reactions. mdpi.comproquest.com These reactions provide efficient pathways to complex heterocyclic structures.
[8+2] Cycloaddition to Form Cycl[3.2.2]azines
Indolizines are known to undergo [8+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes, to form cycl[3.2.2]azines. mdpi.comproquest.comnih.gov In this reaction, the indolizine acts as an 8π-electron component. mdpi.commsu.ru The mechanism of this reaction can be either a concerted one-step process or a stepwise process involving zwitterionic intermediates. proquest.commsu.ru
The reaction of indolizines with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic example of an [8+2] cycloaddition, leading to the formation of cycl[3.2.2]azine derivatives. proquest.comnih.gov This reaction has been observed with a variety of substituted indolizines. proquest.comnih.gov The use of catalysts, such as palladium on carbon (Pd-C) or manganese dioxide (MnO2), can facilitate these cycloadditions. mdpi.comnih.gov
Recent studies have explored the development of catalytic asymmetric [8+2] cycloadditions of indolizines with maleimides, utilizing chiral phosphoric acids as catalysts to produce atropoisomeric cycl[3.2.2]azines with high enantioselectivity. acs.org
Oxidative Cycloaddition with Alkenes
Indolizine derivatives can also undergo oxidative cycloaddition reactions with alkenes. A notable example is the visible-light-induced intermolecular [8+2] alkenylation–cyclization process, where indolizines react with alkenes in the presence of an oxidant like oxygen to form cyclazine derivatives. mdpi.comresearchgate.net
Another method involves a copper/iodine-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins to afford 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgnih.gov This reaction is believed to proceed through a radical pathway. organic-chemistry.org Similarly, a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids provides a solvent-free synthesis of diverse indolizine derivatives. organic-chemistry.org
Mechanistic Aspects of Adduct Formation
The formation of adducts with indolizine derivatives, including this compound, is a key feature of their reactivity. The π-excessive nature of the indolizine ring system, particularly at the C-3 position, makes it susceptible to electrophilic attack. mdpi.com This reactivity allows for the formation of various adducts, which can be intermediates in more complex transformations or stable products themselves.
In the context of cycloaddition reactions, such as the [8+2] cycloaddition of indolizines with dienophiles like dimethyl acetylenedicarboxylate (DMAD), the mechanism can proceed through different pathways. mdpi.comnih.gov One possibility is a concerted one-step mechanism. nih.gov Another pathway involves a stepwise process initiated by an electrophilic attack on the indolizine ring. For instance, with nitroethylene, the reaction is thought to proceed via an electrophilic addition followed by a nucleophilic ring closure. nih.gov
The formation of Michael-type adducts is also a prevalent mechanistic pathway. For example, the reaction of 2-alkylpyridines with α-brominated nitroalkenes to form polysubstituted indolizines is proposed to begin with a Michael addition of the pyridine derivative to the nitroalkene. acs.org This is followed by tautomerization and an intramolecular nucleophilic substitution to form a cyclic intermediate, which then eliminates a nitro group to yield the final indolizine product. acs.org
Furthermore, in certain reactions, the initial adduct can undergo subsequent transformations. For instance, in the synthesis of ethyl 3-oxopyrazolidine-4-carboxylates from the reaction of hydrazine (B178648) hydrate (B1144303) with αβ-unsaturated diesters, the initially formed adducts can undergo cleavage or further reaction to produce other heterocyclic systems. rsc.org
C-H Functionalization Strategies
Direct C-H functionalization of the indolizine core represents a powerful and atom-economical strategy for the synthesis of complex derivatives. researchgate.netacs.org This approach avoids the need for pre-functionalized starting materials, offering a more streamlined route to novel compounds.
Formation of C-C, C-P, and C-S Bonds
Recent advancements have established effective methods for the formation of C-C, C-P, and C-S bonds through the C-H functionalization of indolizines. researchgate.net These strategies are crucial for expanding the structural diversity and potential applications of indolizine derivatives.
The formation of C-C bonds is a cornerstone of organic synthesis. For indolizines, this can be achieved through various catalytic systems. Copper-catalyzed reactions, for instance, have been successfully employed for the synthesis of multisubstituted indoles from N-aryl enaminones, demonstrating a powerful method for C-C bond formation via C-H functionalization. nih.govcapes.gov.br These principles can be extended to the indolizine scaffold. Oxidative coupling reactions, often catalyzed by palladium, provide another avenue for creating C-C bonds by coupling two C-H bonds, which can be applied to the synthesis of heterocoupled bisarenes. nih.gov Furthermore, iron-catalyzed systems have been developed for the hydroxyalkylation of alkynes and alkenes, showcasing the potential of earth-abundant metals in C-H functionalization for C-C bond formation. nih.govresearchgate.net
The introduction of phosphorus- and sulfur-containing moieties into the indolizine ring system is also of significant interest. While specific examples for the direct C-P and C-S bond formation on this compound are not detailed in the provided context, the general methodologies for C-H functionalization of indolizines to form these bonds have been developed. researchgate.net These methods likely involve the use of appropriate phosphorus- and sulfur-containing reagents in conjunction with a suitable catalyst to activate the C-H bond of the indolizine ring.
Other Significant Transformations
Beyond adduct formation and C-H functionalization, this compound and its analogs can undergo a variety of other important chemical transformations.
Nucleophilic Reactivity and Additions
The electron-rich nature of the indolizine ring makes it a competent nucleophile. researchgate.netresearchgate.net This nucleophilicity is central to a range of reactions, including Friedel-Crafts type acylations and alkylations. researchgate.netresearchgate.net The reaction of indolizines with various electrophiles allows for the introduction of a wide array of functional groups.
Lewis acid catalysis can be employed to enhance the electrophilicity of the reaction partner, facilitating nucleophilic addition of the indolizine. researchgate.net For example, the enantioselective Friedel-Crafts reaction of indolizines with imines, catalyzed by a chiral phosphoric acid, affords chiral α-tetrasubstituted (1-indolizinyl)methanamines with high enantioselectivity. researchgate.net Similarly, direct asymmetric allylic substitution of indolizine derivatives with allylic alcohols can be achieved using a chiral iridium complex in combination with a Lewis acid. researchgate.net
Isomerization Pathways of Substituted Indolizines
Substituted indolizines can undergo isomerization reactions, leading to different substitution patterns on the indolizine core. rsc.org These isomerizations can be catalyzed by transition metals, such as gold or copper, and can be influenced by the nature of the substituents and the reaction conditions. rsc.org
One notable example is the catalyst-dependent isomerization of 2-(1-alkynyl)pyridine derivatives, which can selectively lead to either 1,3- or 1,2-disubstituted indolizines. rsc.org Gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines in the presence of various nucleophiles also provides a route to functionalized indolizines. rsc.org Another pathway involves the alkyne-vinylidene isomerization of propargyl-substituted heterocycles, which, followed by a 1,2-migration of a silyl (B83357) or stannyl (B1234572) group, can yield C-2 functionalized indolizines. rsc.org
Iron(II)-induced cycloisomerization of pyridine-functionalized alkynes has also been studied, with investigations revealing the possibility of "non-vinylidene" pathways, challenging the previously held general mechanism involving a vinylidene intermediate in such transformations. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for determining the carbon-hydrogen framework of Ethyl 3-acetylindolizine-1-carboxylate.
The proton NMR (¹H NMR) spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts (δ) measured in parts per million (ppm).
The ethyl ester group protons appear as a typical quartet and triplet. The methylene (B1212753) (-CH₂-) protons are expected to resonate further downfield than the methyl (-CH₃) protons due to the deshielding effect of the adjacent oxygen atom. The methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet. The protons on the indolizine (B1195054) ring system are observed in the aromatic region of the spectrum, with their specific shifts and coupling patterns being highly dependent on their position on the bicyclic system and the electronic effects of the acetyl and carboxylate substituents.
Note: The data presented is based on the closely related compound Ethyl 3-benzoylindolizine-1-carboxylate and is used for illustrative purposes. nih.gov Actual values for this compound may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In proton-decoupled ¹³C NMR, each unique carbon atom typically gives a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing at the lowest field (highest ppm values). The sp²-hybridized carbons of the indolizine ring appear in the mid-field region, while the sp³-hybridized carbons of the ethyl group appear at the highest field (lowest ppm values).
To definitively assign proton and carbon signals and confirm the connectivity of the molecule, advanced NMR experiments are employed. Distortionless Enhancement by Polarization Transfer (DEPT) C¹³⁵ experiments help differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the placement of the acetyl and ester functional groups on the indolizine core.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. The most prominent features are the strong stretching vibrations (ν) of the two carbonyl groups. The ester carbonyl typically absorbs at a higher wavenumber (around 1700-1720 cm⁻¹) compared to the ketone carbonyl of the acetyl group (around 1660-1680 cm⁻¹), which is conjugated with the indolizine ring. Other significant bands include C-H stretching vibrations for aromatic and aliphatic protons and C-O stretching of the ester group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is utilized to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₃H₁₃NO₃), HRMS provides an exact mass measurement that can be compared to the calculated theoretical mass. This technique confirms the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass. The measured mass is expected to be very close to the calculated value, typically within a few parts per million.
Single-Crystal X-ray Diffraction Studies
Note: The crystallographic data presented is for the closely related compound Ethyl 3-benzoylindolizine-1-carboxylate and serves as a representative example. nih.gov
Compound Index
Elucidation of Molecular Geometry and Bond Lengths
The precise determination of the molecular geometry and bond lengths of this compound is crucial for understanding its chemical reactivity and physical properties. While specific crystallographic data for this exact compound is not publicly available, a comprehensive analysis can be performed by comparing it with the closely related and structurally characterized analogue, Ethyl 3-benzoylindolizine-1-carboxylate. nih.gov
The molecular structure of this compound consists of a planar indolizine ring system, which is a bicyclic aromatic compound with a nitrogen atom at the bridgehead. This core is substituted at the 1-position with an ethyl carboxylate group and at the 3-position with an acetyl group. The molecular formula for this compound is C13H13NO3.
In the analogous compound, Ethyl 3-benzoylindolizine-1-carboxylate, the indolizine ring itself is essentially planar. nih.gov It is expected that the indolizine core of this compound would also exhibit a high degree of planarity. The bond lengths within the indolizine ring are expected to be intermediate between typical single and double bonds, characteristic of aromatic systems.
Based on the study of Ethyl 3-benzoylindolizine-1-carboxylate, the bond lengths and angles within the indolizine core are anticipated to be within the normal ranges for such heterocyclic systems. nih.gov For instance, the C-N bonds in the pyridine (B92270) and pyrrole-like portions of the indolizine ring will have distinct lengths reflecting their different electronic environments. The acetyl and ethyl carboxylate substituents will introduce specific geometric features. The C=O bonds of the acetyl and carboxylate groups will be the shortest and strongest bonds involving carbon and oxygen. The orientation of these substituent groups relative to the indolizine plane is of particular interest. In the benzoyl analogue, the phenyl group is not coplanar with the indolizine ring, exhibiting a significant dihedral angle. nih.gov A similar non-coplanar orientation of the acetyl group's methyl moiety might be expected in this compound to minimize steric hindrance.
A table of expected bond lengths for key structural fragments, based on typical values and data from analogous structures, is presented below.
| Bond | Expected Length (Å) |
| C-C (in indolizine ring) | 1.37 - 1.42 |
| C-N (in indolizine ring) | 1.35 - 1.39 |
| C1-C(O)O | ~1.48 |
| C3-C(O)CH3 | ~1.49 |
| C=O (carboxylate) | ~1.21 |
| C=O (acetyl) | ~1.22 |
| C-O (ethyl ester) | ~1.34 |
| O-CH2 (ethyl ester) | ~1.45 |
| CH2-CH3 (ethyl ester) | ~1.51 |
These values are estimations based on related crystal structures and general principles of chemical bonding.
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts with neighboring molecules.
While a specific Hirshfeld surface analysis for this compound has not been reported, we can infer the nature of its supramolecular interactions from the crystal structure of Ethyl 3-benzoylindolizine-1-carboxylate and Hirshfeld analyses of other indolizine derivatives. nih.gov
The primary intermolecular forces expected to govern the crystal packing of this compound are hydrogen bonds, C–H···π interactions, and π–π stacking interactions. The presence of carbonyl oxygen atoms in the acetyl and carboxylate groups makes them effective hydrogen bond acceptors. In the crystal structure of the benzoyl analogue, weak C–H···O hydrogen bonds are observed, where hydrogen atoms from the indolizine ring and the ethyl group interact with the carbonyl oxygen atoms of neighboring molecules, forming dimeric motifs. nih.gov These dimers are further connected into a larger two-dimensional network. nih.gov A similar pattern of C–H···O interactions is highly probable for this compound.
Hirshfeld surface analysis generates a three-dimensional surface around a molecule, colored to indicate the nature and strength of intermolecular contacts. The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds.
The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, and C···H/H···C contacts. The sharp spikes in the O···H region would correspond to the C–H···O hydrogen bonds.
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations and Electronic Structure Analysis
Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These in silico studies provide a framework for analyzing the geometric and electronic properties that govern the chemical nature of Ethyl 3-acetylindolizine-1-carboxylate.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. For indolizine (B1195054) derivatives, DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), are employed to optimize the molecular structure and determine the most stable conformation. These calculations form the basis for further analysis of the molecule's reactivity and spectroscopic characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, which has the capacity to donate electrons, is associated with the molecule's nucleophilic character. Conversely, the LUMO, which can accept electrons, relates to its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests that the molecule is more polarizable and reactive. For indolizine derivatives, this analysis helps in understanding their potential to participate in charge transfer interactions.
Table 1: Representative Frontier Orbital Energy Gaps for Heterocyclic Compounds
| Compound Class | Typical HOMO-LUMO Gap (eV) | Implied Reactivity |
|---|---|---|
| Indolizine Derivatives | 3.5 - 4.5 | Moderate to High |
| Pyrimidine Derivatives | ~4.6 | Moderate |
Note: The values presented are illustrative and can vary based on specific substitutions and the computational methods used.
Calculated Oscillator Strengths and Photophysical Property Prediction
Indolizine and its derivatives are known for their applications as organic fluorescent probes. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting their photophysical properties. TD-DFT calculations can simulate the electronic absorption spectra (UV-Vis) and predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f).
The oscillator strength is a dimensionless quantity that represents the probability of an electronic transition occurring upon absorption of light. A higher oscillator strength corresponds to a more intense absorption peak. For this compound, these calculations can identify the nature of the electronic transitions (e.g., π → π*) and predict its fluorescence capabilities, which is valuable for applications in materials science and bio-imaging. Studies on structurally related compounds show that the arrangement of substituents on the indolizine core allows for fine-tuning of photophysical properties, leading to high fluorescence quantum yields.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or poor in electron density. This allows for the prediction of how a molecule will interact with other charged species. The MEP map displays the electrostatic potential on the electron density surface, using a color scale.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the acetyl and carboxylate groups, making them likely sites for hydrogen bonding and electrophilic interactions. The nitrogen atom within the indolizine ring also contributes to a region of negative potential. Positive potentials would be concentrated on the hydrogen atoms of the aromatic rings and the ethyl group.
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.
Prediction of Binding Characteristics with Macromolecular Targets (e.g., Enzymes)
For this compound, molecular docking studies can be used to predict its binding affinity and mode of interaction with various macromolecular targets. Indolizine derivatives have been investigated as potential inhibitors for a range of enzymes. Docking simulations can elucidate the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand within the active site of an enzyme.
For example, studies on similar heterocyclic compounds have identified potential targets such as acetylcholinesterase, carboxylesterase, and various kinases. Docking simulations of this compound against such enzymes would involve placing the molecule into the enzyme's active site computationally and calculating a "docking score," which estimates the binding free energy. A lower docking score typically indicates a more favorable binding affinity. These studies can identify key amino acid residues that interact with the acetyl and carboxylate functional groups of the molecule, providing a rationale for its potential biological activity and guiding the design of more potent derivatives.
Identification of Key Hydrophobic and Hydrogen Bonding Interactions
The structure of this compound features several functional groups capable of engaging in various non-covalent interactions, which are critical in determining its molecular recognition properties and crystal packing.
Hydrogen Bonding: The molecule contains hydrogen bond acceptors in the form of the oxygen atoms of the acetyl and carboxylate groups. While lacking strong classical hydrogen bond donors, it can participate in weak C–H···O hydrogen bonds. Studies on analogous structures, such as Ethyl 3-benzoylindolizine-1-carboxylate, have shown the presence of weak C–H···O interactions that play a significant role in forming dimeric structures in the crystal lattice nih.govresearchgate.net. Similarly, in the crystal structure of Ethyl 1-acetyl-1H-indole-3-carboxylate, pairs of C–H···O interactions connect molecules into chains nih.gov.
Hydrophobic Interactions: The ethyl group and the aromatic indolizine ring system contribute to the molecule's hydrophobic character. These regions can engage in van der Waals forces and hydrophobic interactions with other nonpolar molecules or residues.
π-Interactions: The planar, electron-rich indolizine ring is capable of participating in π-π stacking interactions. In related indole (B1671886) derivatives, π-π stacking interactions with centroid-to-centroid distances of 3.571 Å have been observed, leading to the formation of weakly connected dimers nih.gov. Furthermore, C–H···π interactions, where a C-H bond interacts with the face of the aromatic ring, are also plausible nih.gov.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Participating Groups | Description |
| Weak Hydrogen Bonding | C-H bonds (aromatic, alkyl) and Carbonyl Oxygen atoms (acetyl, ester) | Formation of C–H···O bonds influences crystal packing and supramolecular assembly nih.govnih.gov. |
| π-π Stacking | Indolizine ring system | Face-to-face or offset stacking of aromatic rings contributes to crystal stability nih.gov. |
| C–H···π Interactions | Alkyl or aromatic C-H bonds and the face of the Indolizine ring | An interaction between a hydrogen atom and the electron cloud of the aromatic system nih.gov. |
| Hydrophobic Interactions | Ethyl group, Acetyl methyl group | General van der Waals forces contributing to molecular packing and aggregation in nonpolar environments. |
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of this compound in the solid state is dictated by a combination of the intermolecular forces detailed above. Analysis of the crystal packing of closely related compounds provides a model for how this molecule may be organized.
To further dissect the subtle forces at play, Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.
QTAIM: This method analyzes the topology of the electron density to define atoms and the bonds between them researchgate.net. By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature of interactions. For this compound, QTAIM analysis would be used to find BCPs corresponding to the weak C–H···O and potential π-π interactions, providing quantitative data on their strength and nature (e.g., shared-shell vs. closed-shell interactions) researchgate.net.
NCI Analysis: The NCI method provides a visual representation of non-covalent interactions in real space researchgate.net. It plots the reduced density gradient versus the electron density, revealing large, low-density surfaces that correspond to non-covalent contacts. These surfaces are typically color-coded to differentiate between attractive forces like hydrogen bonds (blue), weak van der Waals interactions (green), and repulsive steric clashes (red) researchgate.net. Applying NCI analysis to the title compound would generate a detailed 3D map highlighting the exact regions of its structure involved in the various stabilizing and destabilizing interactions within the crystal lattice.
Reactivity Prediction and Mechanistic Insights from Computational Models
Computational models are instrumental in predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. By calculating the electronic properties of this compound, insights into its behavior as a nucleophile or electrophile can be gained.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species imperial.ac.uk.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons, reflecting its nucleophilicity and basicity youtube.compku.edu.cn. For this compound, the HOMO is expected to be localized primarily on the electron-rich indolizine ring system, which is a common feature of such heterocyclic structures. The oxygen atoms of the carbonyl groups could also contribute to the HOMO. The energy of the HOMO is a direct indicator of the molecule's electron-donating ability.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, indicating its electrophilicity youtube.compku.edu.cn. The LUMO of the title compound would likely be distributed across the electron-withdrawing acetyl and ester functional groups, particularly at the carbonyl carbon atoms, as well as parts of the aromatic ring system.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability nih.gov. A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, correlating with higher chemical reactivity nih.gov. FMO analysis allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, providing a theoretical foundation for understanding its reaction mechanisms.
Table 2: Application of FMO Theory to this compound
| FMO Concept | Relevance to the Molecule | Predicted Properties |
| HOMO Energy & Distribution | Determines nucleophilicity/basicity youtube.compku.edu.cn. | The indolizine ring and carbonyl oxygens are potential sites for protonation or reaction with electrophiles. |
| LUMO Energy & Distribution | Determines electrophilicity youtube.compku.edu.cn. | The carbonyl carbons of the acetyl and ester groups are likely sites for nucleophilic attack. |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability nih.gov. | A calculated gap value would provide a quantitative measure of its expected reactivity compared to other compounds. |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of functionalized indolizines is a cornerstone of research in this field. nih.gov While specific high-yield routes to Ethyl 3-acetylindolizine-1-carboxylate are not extensively documented, established methods for analogous 3-acylindolizine-1-carboxylates can be adapted and optimized. The classical approach often involves a 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkyne.
For the synthesis of this compound, a potential route involves the reaction of a pyridinium ylide derived from a 2-substituted pyridine (B92270) with an appropriate propiolate. Future research will likely focus on enhancing the efficiency and sustainability of such methods. This includes the exploration of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields for other indolizine (B1195054) derivatives. nih.gov Furthermore, the development of one-pot multicomponent reactions, a cornerstone of green chemistry, presents a promising avenue for the streamlined synthesis of this target molecule. nih.gov The use of transition-metal-free catalytic systems is another area of active research, aiming to reduce costs and environmental impact. nih.gov
| Synthetic Strategy | Key Reactants | Potential Advantages |
| 1,3-Dipolar Cycloaddition | Pyridinium ylide, Ethyl propiolate | Well-established, versatile |
| Microwave-Assisted Synthesis | Pyridine derivative, acetylenic ester | Reduced reaction times, higher yields |
| One-Pot Multicomponent Reaction | Pyridine, α-halo ketone, alkyne | High atom economy, operational simplicity |
| Transition-Metal-Free Catalysis | 2-Alkylazaarene, bromonitroolefin | Environmentally benign, cost-effective |
Exploration of Undiscovered Reactivity Patterns
The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution, particularly at the C1 and C3 positions. Given that the C1 and C3 positions in this compound are already substituted, future research could explore electrophilic substitution at other positions of the indolizine ring, such as C5 or C7. The acetyl group at the C3 position also offers a site for a variety of chemical transformations. For instance, it can undergo oxidation, reduction, or be used as a handle for further functionalization through aldol (B89426) condensation or other C-C bond-forming reactions. The ester group at the C1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of other functional groups, such as amides or other esters, further diversifying the molecular scaffold. A deeper understanding of these reactivity patterns will be crucial for the development of novel indolizine-based compounds with tailored properties.
Advanced Applications in Functional Materials
Indolizine derivatives are known for their fluorescent properties, making them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org The photophysical properties of indolizines, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the indolizine core. mdpi.comnih.gov The presence of the acetyl and ester groups in this compound is expected to influence its electronic structure and, consequently, its fluorescence characteristics. Future research could focus on systematically studying the photophysical properties of this compound and its derivatives. By strategically modifying the acetyl and ester moieties, it may be possible to develop novel materials with tailored emission colors and quantum yields for use in advanced optoelectronic devices.
Design of Highly Selective Molecular Probes and Biosensors
The inherent fluorescence of the indolizine scaffold also makes it a promising platform for the development of molecular probes and biosensors. mdpi.comnih.gov A biosensor typically consists of a bioreceptor that recognizes a specific analyte and a transducer that converts this recognition event into a detectable signal. nih.gov In the context of this compound, the indolizine core could serve as the fluorophore (the signal-generating component). The acetyl and ester groups could be chemically modified to introduce a recognition moiety that selectively binds to a target analyte, such as a metal ion, a reactive oxygen species, or a biologically important molecule. Upon binding, a change in the fluorescence of the indolizine core, such as an increase or decrease in intensity or a shift in the emission wavelength, would indicate the presence of the analyte. The development of such probes could have significant applications in environmental monitoring, medical diagnostics, and cellular imaging. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indolizine Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from drug discovery to materials science. nih.govproquest.com These computational tools can be employed to accelerate the discovery and development of novel indolizine derivatives, including this compound.
Furthermore, ML models can be developed to predict the physicochemical properties and biological activities of virtual compounds before they are synthesized. researchgate.net This allows for the rapid screening of large virtual libraries of indolizine derivatives to identify candidates with desired properties, such as specific fluorescence characteristics for materials applications or potent biological activity for drug discovery. By integrating AI and ML into the research workflow, the design-make-test-analyze cycle can be significantly expedited, leading to a more rapid advancement in the field of indolizine chemistry. arxiv.org
| Application of AI/ML | Description | Potential Impact on Indolizine Research |
| Retrosynthesis Prediction | AI algorithms predict optimal synthetic routes for a target molecule. engineering.org.cnchemcopilot.com | Faster and more efficient synthesis of novel indolizine derivatives. chemrxiv.orgchemrxiv.org |
| Property Prediction | ML models predict physicochemical and biological properties of virtual compounds. researchgate.net | Rapid identification of promising candidates for specific applications. |
| Reaction Optimization | AI can suggest optimal reaction conditions to maximize yield and purity. | Improved efficiency and sustainability of chemical synthesis. |
| De Novo Drug Design | Generative models design novel molecules with desired therapeutic profiles. | Discovery of new indolizine-based drug candidates. |
Q & A
Q. Q1. What are the standard synthetic protocols for preparing Ethyl 3-acetylindolizine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via 1,3-dipolar cycloaddition. For example, a reaction involving N-(benzoylmethyl)pyridinium bromide, ethyl acrylate, and triethylamine in DMF at 90°C yields the product after purification by chromatography (e.g., 20% ethyl acetate in light petroleum) . Optimization involves adjusting molar ratios (e.g., 1:4 for pyridinium salt to ethyl acrylate), reaction time (monitored via TLC), and acid workup (5% HCl) to improve yield (68% reported) . Solvent choice (DMF vs. acetic acid) and catalyst (CrO₃) are critical for regioselectivity .
Q. Q2. How are spectroscopic techniques (NMR, MS) employed to validate the structure of this compound derivatives?
Methodological Answer:
- NMR : Compare experimental and chemical shifts with literature values. For example, NMR peaks at δ 51.67 (ester carbonyl) and δ 170–175 ppm (acetyl group) confirm functional groups . Discrepancies in aromatic proton shifts (δ 7–8 ppm) may indicate substitution patterns or impurities.
- MS : ESI-MS (positive mode) should show [M+H] ions matching the molecular formula (e.g., m/z 398 for C₁₉H₁₅N₃O₇) . Fragmentation patterns (e.g., loss of CO₂Et) aid in structural confirmation.
Advanced Research Questions
Q. Q3. How can contradictory crystallographic data (e.g., unit cell parameters vs. molecular packing) be resolved during structural refinement?
Methodological Answer: Use SHELX software (e.g., SHELXL) for refinement, incorporating high-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) and multi-scan absorption corrections (SADABS) . For monoclinic systems (e.g., space group P2₁/c), validate geometric parameters (e.g., β angle = 103.07°) against Cambridge Structural Database (CSD) entries. Discrepancies in Z-values or density maps may require re-evaluating hydrogen bonding or disorder modeling .
Q. Q4. What computational strategies (e.g., DFT, molecular dynamics) predict the electronic properties or reactivity of this compound?
Methodological Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 at B3LYP/6-311+G(d,p) to assess electrophilic sites (e.g., acetyl group at C3) .
- Molecular Dynamics : Simulate solvent interactions (e.g., ethyl acetate) using OPLS-AA forcefields to predict solubility or aggregation behavior . Validate with experimental viscosity or density data .
Q. Q5. How can conflicting bioactivity data (e.g., antibacterial vs. antioxidant assays) be analyzed for indolizine derivatives?
Methodological Answer:
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. For example, compare MIC (minimum inhibitory concentration) in antibacterial assays with DPPH radical scavenging results .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing acetyl vs. methoxy groups) with activity trends. Molecular docking (AutoDock Vina) into target proteins (e.g., DNA gyrase) may explain selectivity .
Data Analysis & Experimental Design
Q. Q6. What statistical methods are appropriate for analyzing synthetic yield variations across multiple batches?
Methodological Answer: Apply ANOVA to assess significant differences (p < 0.05) in yields under varying conditions (e.g., solvent, temperature). For example, compare CrO₃-catalyzed vs. uncatalyzed reactions using Tukey’s post-hoc test . Use R or Python (SciPy) for regression analysis to identify key variables (e.g., reaction time, reagent purity).
Q. Q7. How should researchers handle hazardous intermediates (e.g., pyridinium salts) during synthesis?
Methodological Answer: Refer to safety data sheets (SDS) for handling guidelines:
- Use fume hoods and PPE (gloves, goggles) when working with corrosive agents (e.g., CrO₃) .
- Neutralize waste with 5% sodium bicarbonate before disposal .
Crystallography & Structural Elucidation
Q. Q8. What are the best practices for solving twinned or low-resolution crystal structures of indolizine derivatives?
Methodological Answer:
- Twinning : Use SHELXD for twin law identification (e.g., twofold rotation) and refine with HKLF5 format in SHELXL .
- Low-Resolution Data : Apply restraints (e.g., DFIX for bond lengths) and validate with R-factor convergence (<5% difference between R₁ and wR₂) .
Method Validation
Q. Q9. How can researchers validate the purity of this compound for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column (Agilent Zorbax) with acetonitrile/water (70:30) mobile phase; retention time should match reference standards .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: 57.43% calculated vs. 57.40% observed) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
